6-Bromo-1-hydroxynaphthalene

Übersicht

Beschreibung

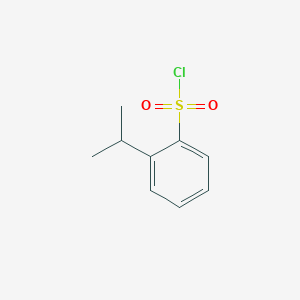

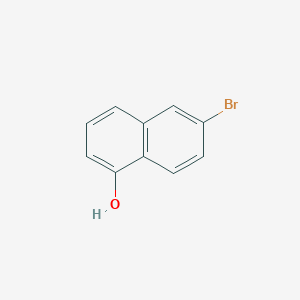

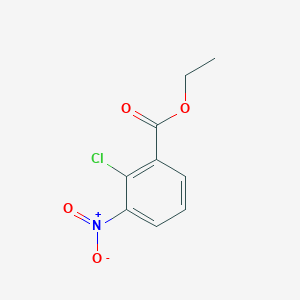

6-Bromo-1-hydroxynaphthalene, also known as 6-BHN, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder that is soluble in water and ethanol and has a melting point of 142-143°C. 6-BHN is a versatile reagent used in organic synthesis and is a precursor for the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. 6-BHN is an important tool for researchers studying the structure and function of biomolecules and has been used in a variety of biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Photosynthetic Electron Transport Inhibition

6-Bromo-1-hydroxynaphthalene derivatives have been studied for their ability to inhibit photosynthetic electron transport (PET) in chloroplasts. Halogenated compounds, including those with bromo- and chloro-substituents, demonstrate potent PET inhibition. This inhibition is influenced by the position and type of halogen substituents, affecting the lipophilicity and electronic properties of the molecule. Such compounds interact with chlorophyll a and amino acids in pigment-protein complexes, particularly in Photosystem II. Their effect on the PET chain, especially between P680 and plastoquinone QB, has been documented, providing insights into their structure-activity relationships (Goněc et al., 2017).

Synthesis of Anti-Inflammatory Agents

This compound is a key intermediate in synthesizing non-steroidal anti-inflammatory agents. For instance, its derivatives play a crucial role in preparing nabumetone and naproxen. The synthesis methodologies have evolved to address environmental and toxicological concerns, leading to more efficient and safer processes. These advancements in synthesis underscore its importance in pharmaceutical applications (Xu & He, 2010).

Antimicrobial Activities

Derivatives of this compound have been synthesized and tested for antimicrobial properties. These compounds, after specific chemical treatments and reactions, exhibit significant antimicrobial activities. Such studies highlight the potential of these derivatives in developing new antimicrobial agents (Sherekar et al., 2021).

Magnetic Field Effects on Photochemical Reactions

Research has also explored the effects of magnetic fields on the quantum yield of photochemical reactions involving this compound. These studies provide insights into the fundamental understanding of how magnetic fields can influence chemical reactions, particularly those related to bromine substitution processes (Ivanov et al., 2004).

HPLC-Fluorescence Analysis of Bile Acids

In analytical chemistry, derivatives of this compound have been utilized as fluorescent labelling reagents in high-performance liquid chromatography (HPLC) for analyzing bile acids in pharmaceuticals. This application demonstrates the role of these compounds in enhancing detection sensitivity and specificity in analytical methods (Cavrini et al., 1993).

Safety and Hazards

This compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

6-bromonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUYQOYAPVYVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80528858 | |

| Record name | 6-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91270-68-7 | |

| Record name | 6-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)